Home > Products > Screening Compounds P78489 > Adenylyl cyclase type 2 agonist-1
Adenylyl cyclase type 2 agonist-1 -

Adenylyl cyclase type 2 agonist-1

Catalog Number: EVT-10993468
CAS Number:
Molecular Formula: C27H17BrClNO5
Molecular Weight: 550.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Adenylyl cyclase type 2 agonist-1 is a selective compound that activates adenylyl cyclase type 2, an enzyme crucial for the synthesis of cyclic adenosine monophosphate (cAMP) from adenosine triphosphate. This process is vital in various physiological functions, including signal transduction in response to hormones and neurotransmitters. The compound has garnered attention for its potential therapeutic applications, particularly in conditions where modulation of cAMP levels is beneficial.

Source and Classification

Adenylyl cyclase type 2 agonist-1 is classified as a small organic molecule specifically designed to interact with adenylyl cyclase type 2. It is synthesized through rational drug design techniques that leverage computational methods to enhance selectivity and potency against this specific isoform of adenylyl cyclase, distinguishing it from other types within the family.

Synthesis Analysis

Methods and Technical Details

The synthesis of adenylyl cyclase type 2 agonist-1 involves several steps, typically beginning with the identification of lead compounds through virtual screening. The process includes:

  1. Rational Design: Utilizing structure-activity relationship studies to identify functional groups that enhance binding affinity to adenylyl cyclase type 2.
  2. Chemical Synthesis: Employing standard organic synthesis techniques, such as coupling reactions and purification methods like chromatography to isolate the final product.
  3. Characterization: Analyzing the synthesized compound using techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry to confirm its structure and purity.

The agonist has an effective concentration (EC50) of approximately 90 nM, indicating its potency in activating adenylyl cyclase type 2 .

Molecular Structure Analysis

Structure and Data

The molecular structure of adenylyl cyclase type 2 agonist-1 features a complex arrangement that enhances its interaction with the target enzyme. Key structural components include:

  • Functional Groups: Specific moieties that facilitate binding to the active site of adenylyl cyclase type 2.
  • Three-Dimensional Configuration: The spatial arrangement of atoms which is critical for its biological activity.

Data on its molecular weight and exact chemical formula are essential for understanding its behavior in biological systems.

Chemical Reactions Analysis

Reactions and Technical Details

Adenylyl cyclase type 2 agonist-1 primarily engages in the following reactions:

  1. Activation of Adenylyl Cyclase: The compound binds to adenylyl cyclase type 2, promoting the conversion of adenosine triphosphate to cyclic adenosine monophosphate.
  2. Signal Transduction Pathways: The increase in cAMP levels triggers downstream signaling pathways, including activation of protein kinase A, which modulates various cellular responses.

Understanding these reactions is crucial for elucidating how this compound can be utilized in therapeutic contexts.

Mechanism of Action

Process and Data

The mechanism by which adenylyl cyclase type 2 agonist-1 exerts its effects involves:

  • Binding Affinity: The agonist binds selectively to the active site of adenylyl cyclase type 2, stabilizing its active conformation.
  • Catalytic Activity Enhancement: This binding promotes the enzyme's catalytic activity, leading to increased production of cAMP.

Data indicates that elevated cAMP levels result in various physiological effects, including modulation of gene expression and cellular metabolism .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Adenylyl cyclase type 2 agonist-1 exhibits several notable physical and chemical properties:

  • Solubility: The compound's solubility in aqueous solutions influences its bioavailability and efficacy in biological systems.
  • Stability: Understanding its stability under physiological conditions is essential for predicting its behavior in vivo.

Relevant data from studies on similar compounds can provide insights into optimal storage conditions and formulation strategies.

Applications

Scientific Uses

Adenylyl cyclase type 2 agonist-1 has potential applications in several scientific fields:

  • Pharmacology: As a tool compound for studying cAMP signaling pathways, it aids in understanding diseases associated with dysregulated cAMP levels.
  • Cancer Research: Its role in modulating cell proliferation and apoptosis makes it a candidate for exploring therapeutic strategies against certain cancers .
  • Neuroscience: Investigating the effects on neurotransmitter release can provide insights into neurological disorders where cAMP signaling is disrupted.
Introduction to Adenylyl Cyclase Type 2 (AC2) and Pharmacological Targeting

Adenylyl cyclases (ACs) constitute a family of enzymes critical for converting adenosine triphosphate (ATP) into the ubiquitous second messenger cyclic adenosine monophosphate (cAMP). Among the ten mammalian isoforms, adenylyl cyclase type 2 (AC2) occupies a distinct position due to its regulatory mechanisms and tissue distribution. Unlike calcium/calmodulin-sensitive isoforms (AC1, AC3, AC8) or calcium-inhibited isoforms (AC5, AC6), AC2 is uniquely insensitive to calcium but demonstrates robust stimulation by Gβγ subunits liberated upon activation of G protein-coupled receptors (GPCRs) [2] [5] [9]. This regulatory profile enables AC2 to integrate signals from multiple receptor systems, particularly in response to neurotransmitters and inflammatory mediators. Structurally, AC2 features the characteristic 12-transmembrane topology shared by membrane-bound ACs, with cytoplasmic C1 and C2 domains forming the catalytic core where ATP binds and undergoes cyclization [2] [8]. The C1b domain harbors specific motifs (e.g., PFAHL motif) essential for Gβγ interaction, underpinning its conditional activation [9].

AC2 as a Therapeutic Target in cAMP-Dependent Signaling Pathways

AC2’s role as a therapeutic target stems from its cell-type-specific expression and downstream cAMP effector functions. In the central nervous system, AC2 mRNA shows biased expression in brain regions like the hippocampus, cerebral cortex, and cerebellum, implicating it in higher-order cognitive functions [6] [10]. Here, cAMP generated by AC2 activates protein kinase A (PKA) and exchange proteins directly activated by cAMP (EPAC), regulating synaptic plasticity, neuronal excitability, and gene transcription. Crucially, in airway smooth muscle cells, AC2 coexists with AC4 and AC6 in distinct membrane microdomains, preferentially coupling to prostanoid EP2 receptors [4] [6]. This spatial organization allows compartmentalized cAMP production, facilitating bronchodilation and suppression of inflammatory cytokine expression. Specifically, AC2 activation inhibits interleukin-6 (IL-6) synthesis, a cytokine elevated in asthma and chronic obstructive pulmonary disease (COPD) that perpetuates inflammation and tissue remodeling [1] [4]. The following table summarizes key regulatory features of AC2 compared to other isoforms:

Table 1: Regulatory Properties of Selected Adenylyl Cyclase Isoforms

IsoformPrimary RegulatorsCalcium SensitivityGβγ EffectTissue Expression
AC2Gαs (+), PKC (+), Gβγ (+)InsensitivePotent stimulationBrain, lung, heart
AC1Gαs (+), Ca²⁺/CaM (+), Gβγ (-)StimulatedInhibitionBrain (hippocampus, cortex)
AC5Gαs (+), Gαi (-), Ca²⁺ (-)InhibitedVariable inhibitionHeart, brain, striatum
AC6Gαs (+), Gαi (-), Ca²⁺ (-)InhibitedVariable inhibitionUbiquitous
AC9Gαs (+), Calcineurin (-)InsensitiveNo effectBrain, muscle, ubiquitous

Data compiled from [3] [5] [9]

Rationale for Isoform-Selective Agonism in Neurological and Respiratory Disorders

The development of isoform-selective AC2 agonists addresses critical limitations of non-selective cAMP-elevating agents. Forskolin, a natural diterpene activating most membrane-bound AC isoforms (excluding AC9), indiscriminately elevates cAMP across tissues, causing undesirable systemic effects like hypotension and tachycardia [4] [8]. Furthermore, prolonged forskolin exposure leads to receptor desensitization and diminished therapeutic response. Selective AC2 agonism offers precision: In respiratory diseases like asthma and COPD, AC2 activation in bronchial smooth muscle promotes bronchodilation while concurrently suppressing IL-6-mediated inflammation, addressing both symptom relief and disease modification [4] [6]. Genetically modified mice lacking AC2 in airway smooth muscle exhibit impaired respiratory function, validating its physiological role [4]. In neurological contexts, AC2’s enrichment in cognition-associated brain regions and its ability to integrate signals from multiple GPCRs (e.g., monoamine receptors) positions it as a target for neuropsychiatric disorders. Polymorphisms in the ADCY2 gene associate with bipolar disorder and major depression, suggesting that precise modulation could restore dysregulated cAMP signaling in affected neural circuits [6] [10].

Historical Development of AC2-Targeted Compounds: From Forskolin to Synthetic Agonists

The quest for AC2-selective agonists has evolved through distinct phases:

  • Natural Product Era (Pre-2000s): Forskolin served as the foundational tool compound, demonstrating proof-of-concept that direct AC activation yields therapeutic effects. However, its lack of isoform selectivity (activates AC1-AC8) and poor drug-like properties (low solubility, structural complexity) limited utility [4] [8].
  • Early Synthetic Efforts (2000-2015): Initial attempts focused on modifying forskolin’s structure or screening small molecules, yielding compounds with modest AC2 activity but inadequate selectivity or potency. High-throughput screens faced challenges due to the complex membrane topology of ACs and difficulties in purifying functional enzyme [8] [9].
  • Virtual Screening Breakthrough (2020): A landmark study employed structure-based drug design leveraging the crystallographic model of the AC catalytic core (C1a/C2a domains). Researchers performed docking-based virtual screening of ~60,000 compounds using consensus scoring across multiple algorithms against the ATP-binding site. This identified compound 8 (EC₅₀ = 8.10 µM on recombinant human AC2). Subsequent systematic medicinal chemistry optimization of this hit focused on:
  • Core scaffold modifications: Enhancing interactions with AC2-specific residues near the catalytic cleft.
  • Substituent engineering: Improving potency and selectivity over other AC isoforms (notably AC1, AC5).This yielded compound 73 (Agonist-1 prototype), exhibiting an EC₅₀ of 90 nM on AC2 – a 160-fold potency increase over forskolin and high selectivity within the AC family [1] [4].

Properties

Product Name

Adenylyl cyclase type 2 agonist-1

IUPAC Name

(1S,3aS,6aR)-5'-bromo-5-(2-chlorophenyl)-1-(4-methylphenyl)spiro[3a,6a-dihydro-1H-furo[3,4-c]pyrrole-3,2'-indene]-1',3',4,6-tetrone

Molecular Formula

C27H17BrClNO5

Molecular Weight

550.8 g/mol

InChI

InChI=1S/C27H17BrClNO5/c1-13-6-8-14(9-7-13)22-20-21(26(34)30(25(20)33)19-5-3-2-4-18(19)29)27(35-22)23(31)16-11-10-15(28)12-17(16)24(27)32/h2-12,20-22H,1H3/t20-,21-,22-,27?/m1/s1

InChI Key

HVCLMGZGIMRDRV-LPOKKUQKSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C3C(C(=O)N(C3=O)C4=CC=CC=C4Cl)C5(O2)C(=O)C6=C(C5=O)C=C(C=C6)Br

Isomeric SMILES

CC1=CC=C(C=C1)[C@@H]2[C@H]3[C@H](C(=O)N(C3=O)C4=CC=CC=C4Cl)C5(O2)C(=O)C6=C(C5=O)C=C(C=C6)Br

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.